molecular formula C8H14O6 B1605129 Bis(2-hydroxyethyl) succinate CAS No. 10283-83-7

Bis(2-hydroxyethyl) succinate

Cat. No.: B1605129
CAS No.: 10283-83-7
M. Wt: 206.19 g/mol
InChI Key: ZVAJQKOBULJJEX-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) succinate is an organic compound with the molecular formula C8H14O6. It is a diester derived from succinic acid and ethylene glycol. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-hydroxyethyl) succinate can be synthesized through the esterification of succinic acid with ethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bonds. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) succinate undergoes various chemical reactions, including:

    Esterification: Formation of esters by reacting with alcohols.

    Hydrolysis: Breaking down into succinic acid and ethylene glycol in the presence of water and an acid or base catalyst.

    Transesterification: Exchange of ester groups with other alcohols.

Common Reagents and Conditions

    Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate to form succinic acid.

    Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under basic conditions.

Major Products Formed

    Hydrolysis: Succinic acid and ethylene glycol.

    Oxidation: Succinic acid.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl) succinate in polymer chemistry involves its incorporation into polymer chains through esterification reactions. The hydroxyl groups of the compound react with carboxylic acid groups of other monomers, forming ester linkages that contribute to the polymer’s structure and properties. In biological systems, its biocompatibility and biodegradability are attributed to the hydrolysis of ester bonds, releasing non-toxic byproducts such as succinic acid and ethylene glycol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-hydroxyethyl) succinate is unique due to its specific combination of succinic acid and ethylene glycol, which imparts distinct properties such as biodegradability and compatibility with various polymerization processes. Its ability to form biodegradable polyesters makes it particularly valuable in the development of sustainable materials .

Properties

IUPAC Name

bis(2-hydroxyethyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJQKOBULJJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCCO)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145529
Record name Bis(2-hydroxyethyl) succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10283-83-7
Record name Butanedioic acid, 1,4-bis(2-hydroxyethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10283-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-hydroxyethyl) succinate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-hydroxyethyl) succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-hydroxyethyl) succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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